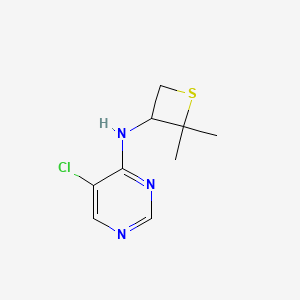
5-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 5-position and an amine group at the 4-position. The compound also contains a 2,2-dimethylthietan-3-yl group attached to the nitrogen atom of the amine. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Amination: The amine group at the 4-position can be introduced through nucleophilic substitution reactions using amine precursors.
Attachment of the Thietan Group: The 2,2-dimethylthietan-3-yl group can be attached to the nitrogen atom of the amine through alkylation reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the thietan ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the thietan group, potentially leading to the formation of reduced derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under suitable conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives of the pyrimidine ring or thietan group.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
5-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, due to its unique chemical properties.
作用机制
The mechanism of action of 5-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect various biological pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
相似化合物的比较
Similar Compounds
5-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-4-amine: can be compared with other pyrimidine derivatives, such as:
Uniqueness
- The presence of the 2,2-dimethylthietan-3-yl group distinguishes this compound from other pyrimidine derivatives, imparting unique chemical and biological properties.
- Its ability to undergo specific chemical reactions and its potential applications in various fields make it a compound of significant interest.
属性
分子式 |
C9H12ClN3S |
|---|---|
分子量 |
229.73 g/mol |
IUPAC 名称 |
5-chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C9H12ClN3S/c1-9(2)7(4-14-9)13-8-6(10)3-11-5-12-8/h3,5,7H,4H2,1-2H3,(H,11,12,13) |
InChI 键 |
SEPGKHPRCCWKIB-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(CS1)NC2=NC=NC=C2Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-chloro-3-[(2E)-3-ethyl-1,1-dimethyl-1H,2H,3H-benzo[e]indol-2-ylidene]propan-2-one](/img/structure/B13328251.png)
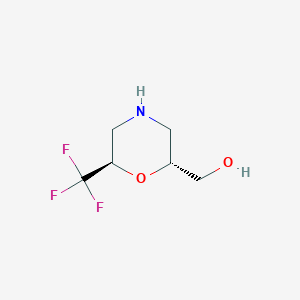
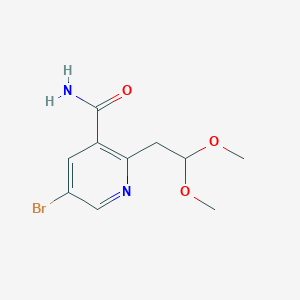
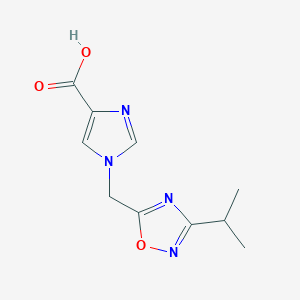
![1',4',6',7'-Tetrahydrospiro[cyclopentane-1,5'-indazole]-3'-carboxylic acid](/img/structure/B13328270.png)
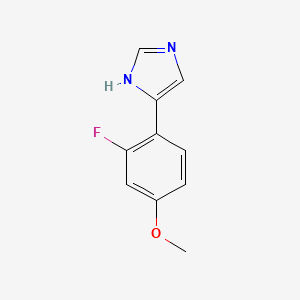
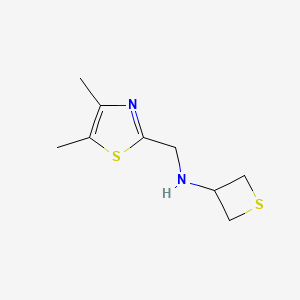

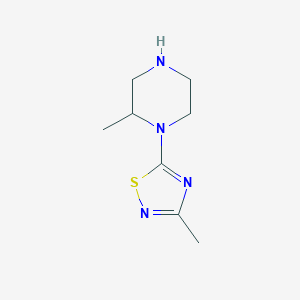
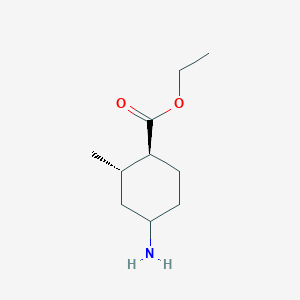
![(R)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a]azepin-6-yl)acetate](/img/structure/B13328292.png)
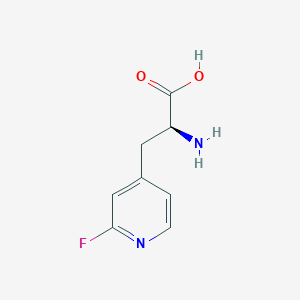
![4-(4-Methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B13328305.png)
![5-Methoxyoctahydrocyclopenta[c]pyrrole](/img/structure/B13328306.png)
